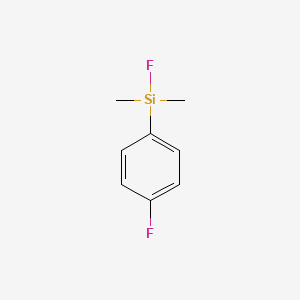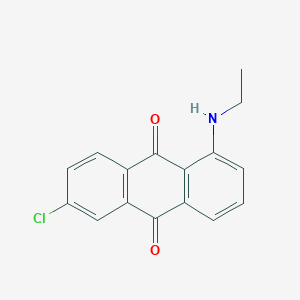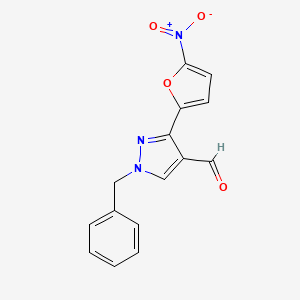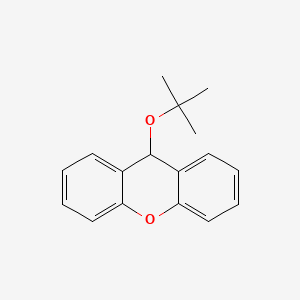
3,3'-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one): is a compound belonging to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) typically involves the reaction of 2,2-diethyl-1,3-thiazolidin-4-one with a disulfide compound under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and as a probe in biological studies .
Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications. It is studied for its role in inhibiting specific enzymes and pathways involved in diseases .
Industry: In the materials science field, the compound is used in the synthesis of polymers and other materials with specific properties. Its ability to form stable disulfide bonds makes it useful in the development of self-healing materials .
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways by interacting with key proteins involved in these pathways .
Comparison with Similar Compounds
- 3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)
- 3,3’-Disulfanediylbis(propan-1-ol)
- 3,3’-Disulfanediylbis(2,2-diethyl-2,3-dihydro-1,3-thiazol-4-ol)
Comparison: Compared to these similar compounds, 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) is unique due to its specific thiazolidine ring structure and the presence of disulfide bonds. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
61260-36-4 |
|---|---|
Molecular Formula |
C14H24N2O2S4 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
3-[(2,2-diethyl-4-oxo-1,3-thiazolidin-3-yl)disulfanyl]-2,2-diethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H24N2O2S4/c1-5-13(6-2)15(11(17)9-19-13)21-22-16-12(18)10-20-14(16,7-3)8-4/h5-10H2,1-4H3 |
InChI Key |
FZCBMRFFPZJRFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N(C(=O)CS1)SSN2C(=O)CSC2(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)


![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)





![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)

